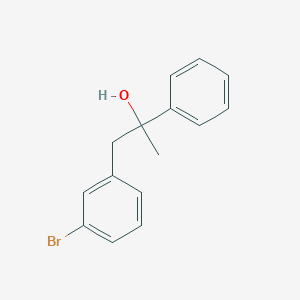

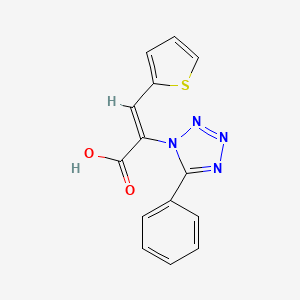

![molecular formula C9H10N4O3 B6142182 ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 851879-18-0](/img/structure/B6142182.png)

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a nitrogen-containing heterocycle . It belongs to the class of compounds known as pyrazolopyridines, which have been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of “ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate” involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The molecular structure of “ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate” is characterized by a pyrazolo[3,4-b]pyridine scaffold . The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate” include a sequential opening/closing cascade reaction . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using AC-SO3H as an effective catalyst in the presence of ethanol as the reaction medium is a highlight of the research .科学研究应用

Medicinal Chemistry and Drug Development

- Biological Activity : Researchers have investigated the biological activity of this compound due to its structural similarity to purine bases (adenine and guanine). It may serve as a scaffold for designing novel drugs targeting specific receptors or enzymes .

- Anxiolytic Properties : Certain derivatives of pyrazolo[3,4-b]pyridines exhibit anxiolytic effects. These compounds could potentially be developed into anti-anxiety medications .

Cardiovascular Research

- Pulmonary Hypertension : Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives might be explored for their effects on pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries .

Antimicrobial Agents

- Antibacterial and Antifungal Activity : Researchers have screened pyrazolo[3,4-b]pyridine derivatives for their antibacterial and antifungal properties. These compounds could potentially serve as therapeutic agents against infectious diseases .

Material Science

作用机制

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.

未来方向

The synthesis of “ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate” presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This suggests potential for further exploration and optimization of the synthesis process. Additionally, given the bioactive potential of pyrazolopyridines , there is scope for further investigation into the biological activities of this compound.

属性

IUPAC Name |

ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNIAAIHIFIYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NN=C2NC1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)

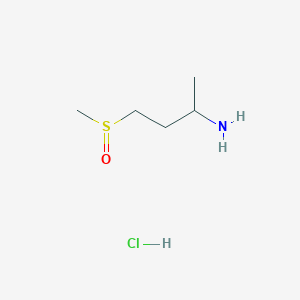

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

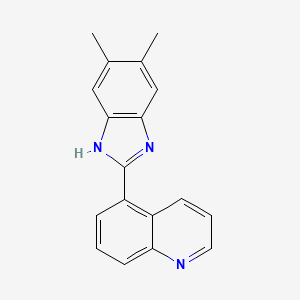

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6142139.png)

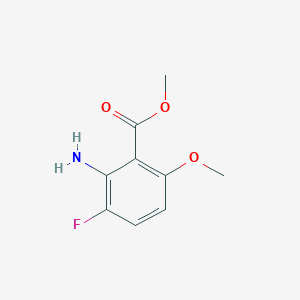

![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)

![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)

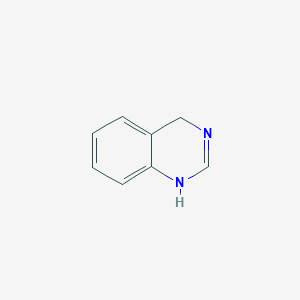

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)